molecular formula C7H13B B3052053 3-bromo-1,1,2,2-tetramethylcyclopropane CAS No. 3815-06-3

3-bromo-1,1,2,2-tetramethylcyclopropane

Cat. No.: B3052053
CAS No.: 3815-06-3
M. Wt: 177.08 g/mol
InChI Key: MVAYPRUMDAKCHH-UHFFFAOYSA-N
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Description

3-bromo-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C₇H₁₃Br. It is a cyclopropane derivative, characterized by the presence of a bromine atom and four methyl groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,1,2,2-tetramethylcyclopropane typically involves the bromination of 1,1,2,2-tetramethylcyclopropane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,1,2,2-tetramethylcyclopropane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxides (NaOR), and amines (RNH₂).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are typically used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted cyclopropanes with various functional groups.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation: Alcohols or ketones are formed depending on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-1,1,2,2-tetramethylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives.

    Biology: The compound can be used in studies involving the synthesis of biologically active molecules.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-1,1,2,2-tetramethylcyclopropane in chemical reactions typically involves the reactivity of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-1,2,2,3-tetramethylcyclopropane
  • 3-chloro-1,1,2,2-tetramethylcyclopropane
  • 3-iodo-1,1,2,2-tetramethylcyclopropane

Uniqueness

3-bromo-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine, but less reactive than iodine, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-1,1,2,2-tetramethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(2)5(8)7(6,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAYPRUMDAKCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434359
Record name Cyclopropane, 3-bromo-1,1,2,2-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-06-3
Record name Cyclopropane, 3-bromo-1,1,2,2-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1,2,2-tetramethylcyclopropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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